2-Fluoro-5-iodobenzoyl chloride

Catalog No.
S1497067
CAS No.
186584-73-6
M.F
C7H3ClFIO
M. Wt
284.45 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-5-iodobenzoyl chloride

CAS Number

186584-73-6

Product Name

2-Fluoro-5-iodobenzoyl chloride

IUPAC Name

2-fluoro-5-iodobenzoyl chloride

Molecular Formula

C7H3ClFIO

Molecular Weight

284.45 g/mol

InChI

InChI=1S/C7H3ClFIO/c8-7(11)5-3-4(10)1-2-6(5)9/h1-3H

InChI Key

CEMYZMDITJKYDA-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1I)C(=O)Cl)F

Synonyms

2-FLUORO-5-IODOBENZOYL CHLORIDE

Canonical SMILES

C1=CC(=C(C=C1I)C(=O)Cl)F

The exact mass of the compound 2-Fluoro-5-iodobenzoyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Fluoro-5-iodobenzoyl chloride is a di-halogenated aromatic acyl chloride, a class of reactive chemical intermediates used for organic synthesis. Its primary procurement value lies in its dual functionality: the highly reactive acyl chloride group enables efficient formation of amides and esters, while the iodine atom at the 5-position serves as a versatile handle for subsequent carbon-carbon bond formation via cross-coupling reactions. The fluorine atom at the 2-position modulates the electronic properties of the ring, influencing both the reactivity of the acyl chloride and the physicochemical properties of the final target molecule, a feature particularly relevant in medicinal chemistry programs. [REFS-1, REFS-2]

Procurement of near-analogs for this compound is often inefficient due to the specific, non-interchangeable roles of each functional group in multi-step syntheses. Substituting with the parent carboxylic acid, 2-fluoro-5-iodobenzoic acid, necessitates an additional chemical activation step (e.g., with thionyl chloride), adding process time, reagents, and cost. [1] Using the des-iodo analog, 2-fluorobenzoyl chloride, eliminates the essential iodine handle required for late-stage diversification via cross-coupling reactions. Conversely, using the des-fluoro analog, 5-iodobenzoyl chloride, removes the ortho-fluorine atom, which is often critical for modulating biological activity and metabolic stability in the final active pharmaceutical ingredient, particularly in target classes like PARP inhibitors. [REFS-2, REFS-3]

Process Simplification: Bypassing In-Situ Acid Activation with a High-Yield Acid Chloride

A primary procurement driver for the acid chloride form is the elimination of a synthetic step compared to starting with the less expensive carboxylic acid. The conversion of 2-fluoro-5-iodobenzoic acid to the target acid chloride is a distinct process unit operation. Patent literature demonstrates this conversion can be achieved in high yield, but requires handling hazardous reagents like thionyl chloride and necessitates subsequent purification. [1]

Evidence DimensionYield of Acid Chloride Formation
Target Compound DataDirect use of pre-formed 2-fluoro-5-iodobenzoyl chloride.
Comparator Or BaselineStarting from 2-fluoro-5-iodobenzoic acid requires a separate reaction step. Reported yield for this step is 93%.
Quantified DifferenceProcuring the acid chloride eliminates a synthetic step that, while high-yielding (93%), involves hazardous reagents (SOCl₂) and additional processing time.
ConditionsSuspension of the acid in thionyl chloride (SOCl₂) followed by reflux for 22 hours.

For process-driven labs, procuring the acid chloride directly saves a full synthetic step, reducing labor, reagent-handling risks, and overall production time.

Precursor Suitability: Confirmed Role in the Synthesis of Marketed PARP Inhibitors

This compound is an established intermediate in the synthesis of Niraparib, a clinically approved and marketed PARP (poly ADP-ribose polymerase) inhibitor for cancer treatment. [REFS-1, REFS-2] The 2-fluoro-5-iodobenzoyl structural motif is a core component of the final drug, making the title compound a critical, non-speculative raw material for this high-value application.

Evidence DimensionPrecursor Role in Drug Synthesis
Target Compound DataUtilized as a key building block for the synthesis of Niraparib.
Comparator Or BaselineAlternative synthetic routes that do not leverage this specific intermediate, which may be longer or less efficient.
Quantified DifferenceNot applicable (structural role).
ConditionsMulti-step organic synthesis of heterocyclic drug molecules.

This de-risks procurement for R&D and manufacturing by confirming the compound's direct utility and compatibility with established, patented, and clinically validated synthetic pathways.

Fluorine-Enhanced Reactivity for Efficient Acylation

The presence of a strongly electron-withdrawing fluorine atom ortho to the acyl chloride group increases the electrophilicity of the carbonyl carbon. This electronic effect makes the compound more susceptible to nucleophilic attack compared to non-fluorinated or less-activated analogs like 5-iodobenzoyl chloride. This generally allows for faster reaction times, higher yields, or the use of milder reaction conditions during amide or ester formation.

Evidence DimensionPredicted Acylation Reactivity
Target Compound DataHigher electrophilicity and reactivity due to the inductive effect of the ortho-fluorine atom.
Comparator Or BaselineNon-fluorinated (e.g., 5-iodobenzoyl chloride) or des-halo (benzoyl chloride) analogs, which lack this electronic activation.
Quantified DifferenceQualitatively higher reaction rate and/or potential for improved yield under identical conditions, a well-established principle in physical organic chemistry.
ConditionsStandard nucleophilic acyl substitution reactions (e.g., formation of amides with amines).

Enhanced reactivity can directly translate to improved process efficiency, higher throughput, and potentially purer crude product, reducing the downstream purification burden.

Key Intermediate for Niraparib and Related PARP Inhibitor Synthesis

The compound is the right choice for research, development, or manufacturing programs targeting the synthesis of Niraparib or its analogs. Its structure is purpose-built for the required acylation and subsequent intramolecular cyclization or cross-coupling steps common in these synthetic routes. [1]

Medicinal Chemistry Programs Requiring Late-Stage Diversification

This reagent is ideally suited for creating libraries of compounds for structure-activity relationship (SAR) studies. The acyl chloride allows for rapid and efficient coupling with a diverse set of amines or alcohols, while the iodine atom provides a reliable position for subsequent Suzuki, Sonogashira, or other cross-coupling reactions to explore different substituents.

Process Development Where Acylation Yield and Speed are Critical

In scenarios where maximizing yield and minimizing reaction time for an acylation step is a primary concern, the fluorine-activated nature of this compound makes it a more suitable choice than its non-fluorinated counterpart, 5-iodobenzoyl chloride. It is particularly valuable when the nucleophile (e.g., an amine) is sterically hindered or poorly reactive.

XLogP3

3.3

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

2-Fluoro-5-iodobenzoyl chloride

Dates

Last modified: 08-15-2023

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